2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl (4-ethoxyphenyl)acetate
Description
The compound 2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl (4-ethoxyphenyl)acetate is a structurally complex molecule featuring:
- A 4-ethoxyphenyl group in the ester moiety.
- A 4-acetylamino-substituted phenyl group linked via an amide bond to a 2-oxoethyl chain.
- A central ester functional group bridging the aromatic and oxoethyl components.
Properties
IUPAC Name |
[2-(4-acetamidoanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-3-26-18-10-4-15(5-11-18)12-20(25)27-13-19(24)22-17-8-6-16(7-9-17)21-14(2)23/h4-11H,3,12-13H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWADICTYGQHOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl (4-ethoxyphenyl)acetate, with the CAS number 1324363-59-8, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, particularly focusing on its pharmacological properties and therapeutic potential.
Chemical Structure
The molecular formula of the compound is , and it has a molecular weight of 370.4 g/mol. The structure consists of an acetylamino group attached to an aromatic amine, which is further linked to an ethoxyphenylacetate moiety. This unique configuration may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions including acylation and esterification processes. Specific methodologies can vary, but common approaches include the use of coupling reagents and protective groups to facilitate the formation of the desired product.
Anticonvulsant Activity
Research indicates that derivatives similar to this compound exhibit anticonvulsant properties. A study highlighted the efficacy of various N-phenyl derivatives in animal models, demonstrating significant activity against maximal electroshock (MES) seizures. The most potent compounds showed protective effects at doses ranging from 100 mg/kg to 300 mg/kg in different time intervals post-administration .
Table 1: Anticonvulsant Activity of Related Compounds
| Compound | Dose (mg/kg) | MES Protection | Time Interval |
|---|---|---|---|
| Compound A | 100 | Yes | 0.5 h |
| Compound B | 300 | Yes | 4 h |
| Compound C | 100 | No | - |
| Compound D | 300 | Yes | Both |
Other Pharmacological Properties
In addition to anticonvulsant activity, the compound may exhibit other pharmacological effects such as anti-inflammatory and analgesic properties. Similar compounds have been investigated for their ability to modulate pain pathways and inflammatory responses, suggesting a broader therapeutic potential.
Case Studies
- Case Study on Anticonvulsant Efficacy : In a controlled study examining the effects of related compounds on seizure models, several derivatives were tested for their ability to inhibit seizures induced by pentylenetetrazole (PTZ). Results indicated that compounds with similar structural features to this compound displayed varying degrees of efficacy, with some achieving significant seizure protection .
- Clinical Relevance : Epidemiological studies have suggested that genetic polymorphisms in metabolic pathways may influence the effectiveness of drugs similar to this compound in treating conditions like epilepsy. Variations in drug metabolism could affect therapeutic outcomes and necessitate personalized treatment approaches .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The ethoxy and methoxy substituents on phenyl rings are critical determinants of lipophilicity, solubility, and metabolic stability. Compounds with bulkier alkoxy groups (e.g., ethoxy, propoxy) exhibit increased lipophilicity compared to methoxy analogues, influencing membrane permeability and bioavailability .
Table 1: Substituent-Driven Comparisons
*LogP values estimated via fragment-based methods.
Key Observations :
- The acetylamino group introduces hydrogen-bonding capacity, which may enhance receptor binding compared to simpler esters lacking this moiety .
Functional Group Variations and Bioactivity
Amide vs. Ester Linkages
- This simpler structure is primarily used as a synthetic intermediate rather than a bioactive agent.
- The target compound’s amide linkage may confer protease resistance compared to esters, prolonging its half-life in vivo .
Alkoxy Chain Length
- Compounds in (e.g., 4-methoxy, 4-ethoxy, 4-propoxy derivatives) demonstrate incremental increases in hydrophobicity with longer alkoxy chains. For example, 4-propoxy derivatives (e.g., compound 17 in ) show higher LogP values (~3.2) than the target compound, but excessive bulk may hinder solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
